
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic molecule characterized by its complex structure, which includes a tetrahydrofuran ring substituted with benzoyloxy, bromo, and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyloxy Group: This step often involves esterification reactions using benzoyl chloride and a suitable alcohol.
Bromination and Fluorination: The introduction of bromo and difluoro groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., diethylaminosulfur trifluoride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Benzoyloxy Substituted Molecules: Molecules with benzoyloxy groups attached to different core structures.
Halogenated Organic Compounds: Compounds containing bromo and/or fluoro groups.
The uniqueness of This compound lies in its specific combination of substituents and the resulting chemical properties.
Propiedades
Fórmula molecular |
C19H15BrF2O5 |
|---|---|
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-3-benzoyloxy-5-bromo-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H15BrF2O5/c20-18-19(21,22)15(27-17(24)13-9-5-2-6-10-13)14(26-18)11-25-16(23)12-7-3-1-4-8-12/h1-10,14-15,18H,11H2/t14-,15-,18+/m1/s1 |
Clave InChI |
CPOLTPBROMFTLY-RKVPGOIHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


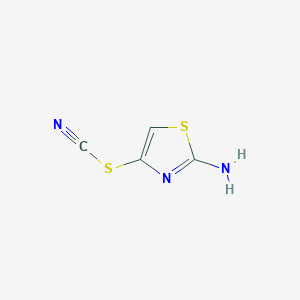
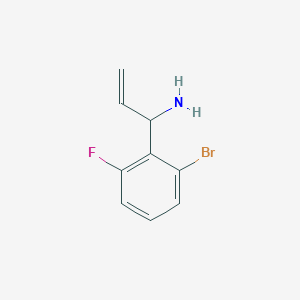
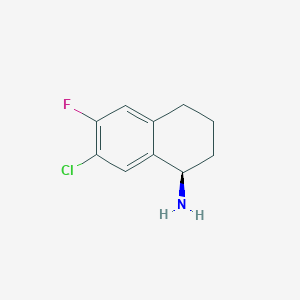
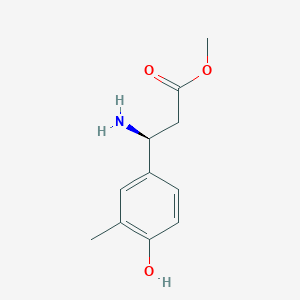
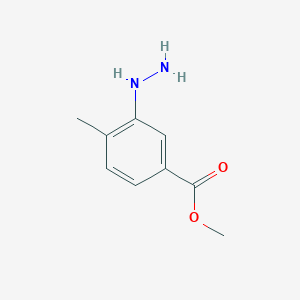
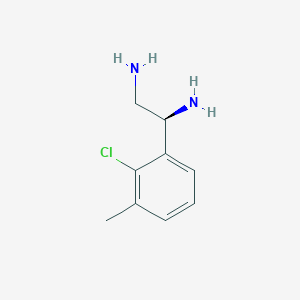
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
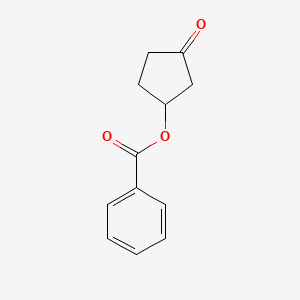
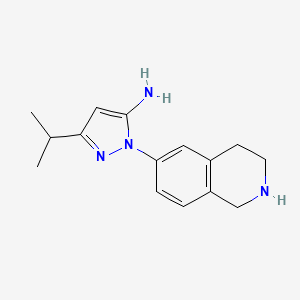
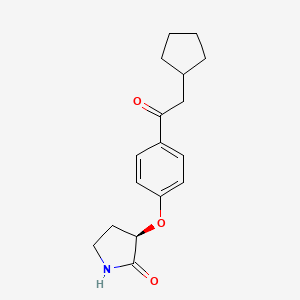
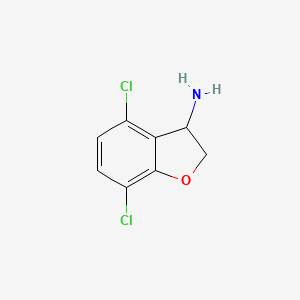
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)

